molecular formula C22H27NO2 B220214 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

Cat. No. B220214
M. Wt: 337.5 g/mol
InChI Key: ZQRCXNHLRBVBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol, also known as HPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPP is a member of the diphenylpentadiyne family and is synthesized through a multistep process.

Scientific Research Applications

5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has been shown to have analgesic and anti-inflammatory properties. In neuroscience, 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has been investigated for its potential use in the treatment of depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol is not fully understood, but it is believed to act through multiple pathways. 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has been shown to inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase-2 and nitric oxide synthase. 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has been shown to have several biochemical and physiological effects. In animal studies, 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has been shown to reduce pain and inflammation, improve cognitive function, and decrease anxiety-like behavior. 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol has also been shown to have neuroprotective effects and to improve neuronal survival in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol in lab experiments is that it is relatively easy to synthesize and purify. 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of using 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol in lab experiments is that it is a potent inhibitor of enzymes involved in inflammation and pain, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol. One area of interest is the development of 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol and its potential effects on different physiological systems.

Synthesis Methods

The synthesis of 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol involves a multistep process that starts with the reaction of 2-iodobenzoic acid with propargyl alcohol to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then treated with 2-aminoethanol to form 5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol. The final product is obtained through crystallization and purification.

properties

Product Name

5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

5-[2-hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C22H27NO2/c1-19(2)23(17-18-24)16-10-9-15-22(25,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,19,24-25H,15-18H2,1-2H3

InChI Key

ZQRCXNHLRBVBKW-UHFFFAOYSA-N

SMILES

CC(C)N(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(C)N(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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